4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

Catalog No.
S1904086
CAS No.
875515-76-7
M.F
C7H3ClN2O2S
M. Wt
214.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

CAS Number

875515-76-7

Product Name

4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

InChI

InChI=1S/C7H3ClN2O2S/c8-6-5-3(9-2-10-6)1-4(13-5)7(11)12/h1-2H,(H,11,12)

InChI Key

APAYWGOJUNTPCI-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1N=CN=C2Cl)C(=O)O

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)C(=O)O

4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by a thieno-pyrimidine structure, which incorporates a chlorine atom and a carboxylic acid functional group. Its molecular formula is C7H3ClN2O2SC_7H_3ClN_2O_2S, with a molecular weight of 214.63 g/mol. This compound is recognized for its unique structural features, including a fused thieno and pyrimidine ring system, making it of interest in various chemical and biological applications .

Typical of carboxylic acids and heterocycles:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 4-chlorothieno[3,2-d]pyrimidine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various synthetic applications.
  • Nucleophilic Substitution: The chlorine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Research indicates that 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, with preliminary findings suggesting that it may inhibit the growth of certain cancer cell lines. Additionally, its structural similarities to other bioactive compounds suggest it may also possess antimicrobial and anti-inflammatory properties, although further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step processes:

  • Starting Materials: The synthesis often begins with 4-chlorothieno[2,3-d]pyrimidine.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion under specific conditions or via direct reaction with carboxylating agents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for research and application.

These methods underline the compound's accessibility for further research and development in medicinal chemistry .

4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: Its potential anti-cancer and antimicrobial properties make it a candidate for drug development.
  • Chemical Synthesis: As a versatile intermediate, it can be used to synthesize more complex molecules in organic chemistry.
  • Research: It serves as a tool compound in biological studies to explore the effects of thieno-pyrimidine derivatives on cellular processes.

The compound's unique structure contributes to its functional diversity in these applications .

Interaction studies involving 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid have focused on its binding affinity with various biological targets. Initial findings suggest that it may interact with enzymes involved in cellular signaling pathways or DNA synthesis. These interactions could be pivotal in understanding its pharmacological effects and guiding further drug design efforts aimed at enhancing its efficacy and selectivity against specific targets .

Several compounds share structural similarities with 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate1363381-65-00.93
Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate596794-87-50.91
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde875340-14-00.88
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid596793-57-60.81

These compounds exhibit variations in their functional groups or substitution patterns but retain the core thieno-pyrimidine framework. The unique chlorine substitution and carboxylic acid functionality of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid distinguish it from these similar compounds, potentially influencing its biological activity and reactivity profile .

XLogP3

2.1

Wikipedia

4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

Dates

Modify: 2023-08-16

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